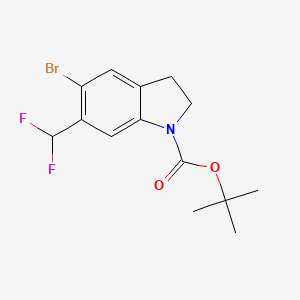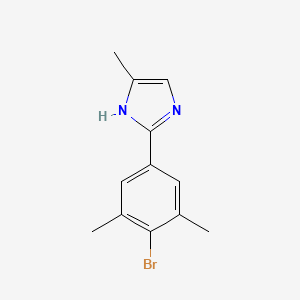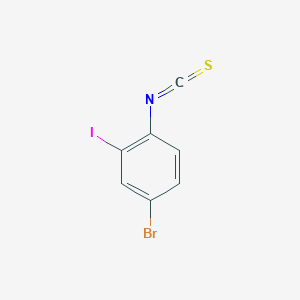
4-Bromo-2-iodophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3BrINS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and iodine atoms at the 4 and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2-iodoaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the corresponding amine with carbon disulfide and a desulfurylation reagent such as T3P (propane phosphonic acid anhydride) to form the isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. These methods may involve the use of phenyl chlorothionoformate with primary amines under controlled conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-iodophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thioureas.
Addition Reactions: It can react with nucleophiles such as alcohols and thiols to form corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylbenzene, THF (tetrahydrofuran), and other organic solvents.
Catalysts: Triethylamine, DMAP (4-dimethylaminopyridine), and DABCO (1,4-diazabicyclo[2.2.2]octane).
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Adducts: Formed from the reaction with alcohols and thiols.
Aplicaciones Científicas De Investigación
4-Bromo-2-iodophenyl Isothiocyanate has diverse applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules due to its reactive isothiocyanate group.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-iodophenyl Isothiocyanate involves its reactivity as an electrophile. The isothiocyanate group (N=C=S) can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in bioconjugation and labeling techniques, where the compound targets specific amino groups in proteins and peptides .
Comparación Con Compuestos Similares
4-Bromophenyl Isothiocyanate: Similar structure but lacks the iodine substitution.
2-Iodophenyl Isothiocyanate: Similar structure but lacks the bromine substitution.
Phenyl Isothiocyanate: The parent compound without any halogen substitutions.
Uniqueness: 4-Bromo-2-iodophenyl Isothiocyanate is unique due to the presence of both bromine and iodine substituents, which can influence its reactivity and selectivity in chemical reactions. The dual halogenation can also affect its physical properties, such as solubility and stability, making it distinct from its mono-substituted counterparts .
Propiedades
Fórmula molecular |
C7H3BrINS |
|---|---|
Peso molecular |
339.98 g/mol |
Nombre IUPAC |
4-bromo-2-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3BrINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
Clave InChI |
DKRHMEMXAHVPBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)I)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)
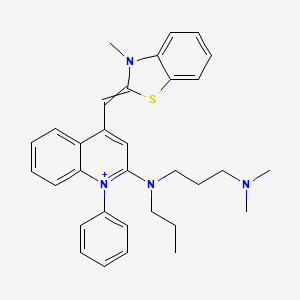
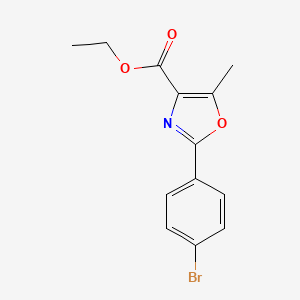
![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)
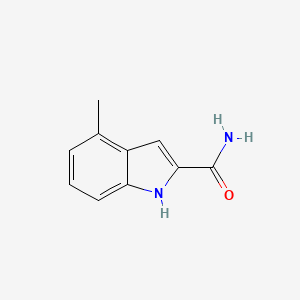
![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)
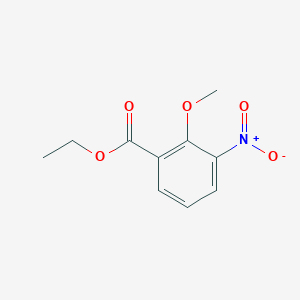
![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)
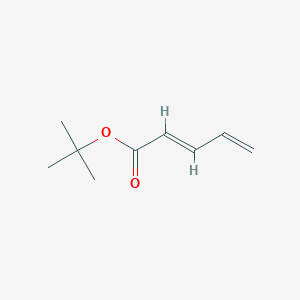

![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
